![molecular formula C20H24N4O5S B2354884 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021262-98-5](/img/structure/B2354884.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is a part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers. These compounds are known to be G protein-gated inwardly-rectifying potassium (GIRK) channel activators . The GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Synthesis Analysis
The synthesis of this compound is part of a broader study that aimed to discover and characterize a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . The study identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been explored in the context of synthesizing N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related chemical structures. These studies involve the preparation of key intermediates like thiosemicarbazide, which undergoes various cyclization reactions under specific conditions to yield derivatives (El-Essawy & Rady, 2011).
Potential Applications and Transformations
- Research has shown the synthesis of various derivatives and their transformations. For instance, the conversion of intermediates into carboxamides, carbothioamides, and heterocyclic compounds like 1H-pyrazolo[4,3-g][1,3]benzothiazoles, indicating potential applications in different chemical domains (El’chaninov et al., 2018).
Chemical Properties and Interactions
- Studies have focused on understanding the chemical properties and interactions of related compounds. This includes the analysis of tautomeric structures, molecular interactions, and the synthesis of novel heterocyclic compounds containing various moieties (Quiroga et al., 1999).
Antimicrobial and Antiprotozoal Properties
- Some research has been conducted on the antimicrobial and antiprotozoal properties of similar compounds, indicating a potential area of application in medicinal chemistry (Altalbawy, 2013).
Novel Synthesis Methods
- Innovative synthesis methods, such as microwave-assisted synthesis, have been explored for related pyrazoline derivatives, showing advancements in the efficiency of chemical synthesis processes (Ravula et al., 2016).
X-Ray Powder Diffraction Analysis
- X-ray powder diffraction data have been reported for related compounds, providing insights into their crystalline structures and aiding in the understanding of their physical properties (Wang et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-13-18-15(20(25)21-7-4-8-28-2)11-16(17-5-3-9-29-17)22-19(18)24(23-13)14-6-10-30(26,27)12-14/h3,5,9,11,14H,4,6-8,10,12H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSDBCNSHFOOAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCCCOC)C4CCS(=O)(=O)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

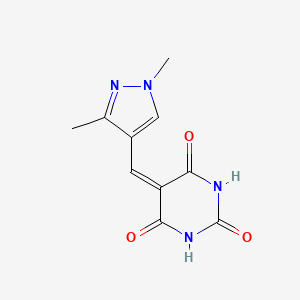
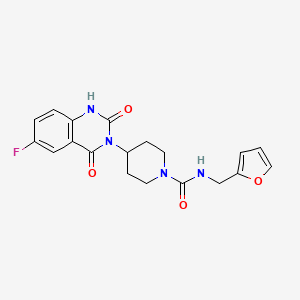
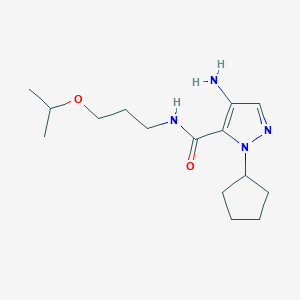
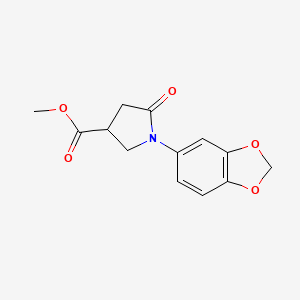
![3-Methyl-6-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2354811.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2354813.png)
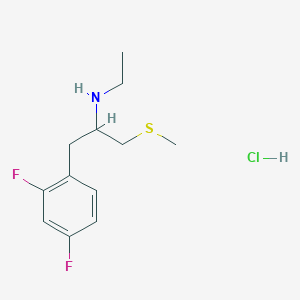
![3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2354815.png)


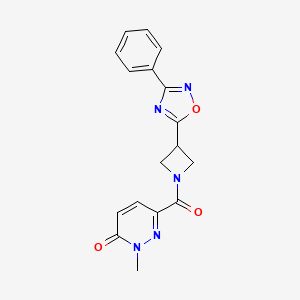
![2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2354821.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354822.png)
![Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate](/img/structure/B2354824.png)